molecular formula C19H28N6O3 B2421185 8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923480-31-3

8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2421185
CAS No.: 923480-31-3
M. Wt: 388.472
InChI Key: ZNPHICOXTAQMHR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. The “sec-butyl” indicates a secondary butyl group, which is a four-carbon alkyl group with the point of attachment on the second carbon . The “dimethyl” indicates the presence of two methyl groups, which are the simplest alkyl groups consisting of one carbon atom bonded to three hydrogen atoms . The “morpholino” suggests the presence of a morpholine ring, a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The “imidazo” and “purine” parts suggest a fused ring system containing nitrogen atoms .


Molecular Structure Analysis

The molecular structure would be complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the positions of the various groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of multiple functional groups provides many sites for reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Properties

IUPAC Name

6-butan-2-yl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-5-13(2)25-14(3)12-24-15-16(20-18(24)25)21(4)19(27)23(17(15)26)7-6-22-8-10-28-11-9-22/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPHICOXTAQMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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